(Z)-3-(Methoxyimino)-1-methylindolin-2-one
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Overview
Description
(Z)-3-(Methoxyimino)-1-methylindolin-2-one is a chemical compound that belongs to the class of oxime derivatives It is characterized by the presence of a methoxyimino group attached to the indolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(Methoxyimino)-1-methylindolin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 1-methylindolin-2-one with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the methoxyimino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(Methoxyimino)-1-methylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime ethers.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxime ethers, while reduction can produce amines.
Scientific Research Applications
(Z)-3-(Methoxyimino)-1-methylindolin-2-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-3-(Methoxyimino)-1-methylindolin-2-one involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(Methoxyimino)-1-methylindolin-2-one: An isomer with different spatial arrangement of the methoxyimino group.
1-Methylindolin-2-one: The parent compound without the methoxyimino group.
Oxime ethers: Compounds with similar functional groups but different core structures.
Uniqueness
(Z)-3-(Methoxyimino)-1-methylindolin-2-one is unique due to its specific configuration and the presence of the methoxyimino group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(3Z)-3-methoxyimino-1-methylindol-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)9(10(12)13)11-14-2/h3-6H,1-2H3/b11-9- |
InChI Key |
NDWGKGQZFFFRIM-LUAWRHEFSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N/OC)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NOC)C1=O |
Origin of Product |
United States |
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